molecular formula C12H6F7NO2 B14000066 Ethyl cyano[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate CAS No. 32251-53-9

Ethyl cyano[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate

Cat. No.: B14000066
CAS No.: 32251-53-9
M. Wt: 329.17 g/mol
InChI Key: BEHZAAUZNUYAIK-UHFFFAOYSA-N
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Description

Ethyl cyano[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl cyano[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate typically involves the reaction of ethyl cyanoacetate with 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol. This reaction is often carried out under basic conditions, using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually performed in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl cyano[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, and organic solvents like DMF or THF.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

Ethyl cyano[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl cyano[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The cyano group can also participate in various biochemical reactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its cyano and ester functional groups with a highly fluorinated aromatic ring. This unique structure imparts significant stability, reactivity, and potential for diverse applications in various fields .

Properties

CAS No.

32251-53-9

Molecular Formula

C12H6F7NO2

Molecular Weight

329.17 g/mol

IUPAC Name

ethyl 2-cyano-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate

InChI

InChI=1S/C12H6F7NO2/c1-2-22-11(21)4(3-20)5-7(13)9(15)6(12(17,18)19)10(16)8(5)14/h4H,2H2,1H3

InChI Key

BEHZAAUZNUYAIK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F

Origin of Product

United States

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